molecular formula C41H64D8O5 B1153920 1-Stearoyl-2-Arachidonoyl-sn-Glycerol-d8

1-Stearoyl-2-Arachidonoyl-sn-Glycerol-d8

Cat. No.: B1153920
M. Wt: 653.1
InChI Key: NSXLMTYRMFVYNT-YVJRVKRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SAG-d8 contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of SAG by GC- or LC-mass spectrometry. Many protein kinase C (PKC) isoforms require activation via second messengers including Ca 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a DAG that contains the ω-6 polyunsaturated fatty acid arachidonic acid in the sn-2 position and stearic acid in the sn-1 position of the glycerol backbone. It can potently activate PKCα, ε, and δ at nM concentrations. Independent of PKC signaling, SAG competitively binds to the Ras activator RasGRP with a Ki value of 4.49 µM in Jurkat T-cells.

Properties

Molecular Formula

C41H64D8O5

Molecular Weight

653.1

InChI

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-

InChI Key

NSXLMTYRMFVYNT-YVJRVKRGSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=CC/C=CC/C=CC/C=CCCCCC

Synonyms

SAG-d8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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